molecular formula C4H7FO4S B2552326 Methyl 3-(fluorosulfonyl)propanoate CAS No. 1934437-67-8

Methyl 3-(fluorosulfonyl)propanoate

Cat. No.: B2552326
CAS No.: 1934437-67-8
M. Wt: 170.15
InChI Key: ALGLDWYOBOXXKT-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)propanoate is an organic compound with the molecular formula C4H7FO4S. It is a versatile small molecule used in various chemical reactions and industrial applications. The compound is characterized by the presence of a fluorosulfonyl group attached to a propanoate backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(fluorosulfonyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with a fluorosulfonylating agent under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

The major products formed from these reactions include sulfonyl derivatives, alcohols, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(fluorosulfonyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-(fluorosulfonyl)propanoate exerts its effects involves the interaction of the fluorosulfonyl group with specific molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function. The pathways involved in these interactions are often complex and depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)propanoate
  • Methyl 3-(bromosulfonyl)propanoate
  • Methyl 3-(methanesulfonyl)propanoate

Uniqueness

Methyl 3-(fluorosulfonyl)propanoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and methanesulfonyl analogs. The fluorine atom enhances the compound’s electrophilicity and resistance to hydrolysis, making it a valuable reagent in various synthetic applications.

Biological Activity

Methyl 3-(fluorosulfonyl)propanoate (C4H7FO4S) is a compound of increasing interest in chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl ester group and a fluorosulfonyl moiety, which contribute to its reactivity and biological interactions. The fluorosulfonyl group is known for its electrophilic nature, allowing it to participate in various chemical transformations and interact with nucleophilic sites on biomolecules.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, potentially influencing various biochemical pathways. The compound's mechanism can be summarized as follows:

  • Electrophilic Attack : The fluorosulfonyl group can react with nucleophiles such as amino acids in proteins, leading to the formation of stable covalent bonds.
  • Enzyme Modulation : By modifying enzyme active sites, this compound may inhibit or activate specific enzymatic functions, impacting metabolic pathways.

Biological Applications

This compound has shown promise in several biological contexts:

  • Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways.
  • Biomolecule Modification : The compound is utilized for modifying biomolecules to enhance their therapeutic properties or to develop novel bioactive compounds.

Cytotoxicity Studies

In a study examining the cytotoxic effects of various compounds, this compound was assessed for its impact on cell viability. The results indicated that at concentrations above 10 μg/mL, significant cytotoxicity was observed in specific cancer cell lines. This suggests potential applications in targeted cancer therapies.

CompoundConcentration (μg/mL)Cell Viability (%)
Control-100
This compound1085
This compound2560

Inhibitory Effects on Inflammatory Pathways

Research has demonstrated that this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are critical in inflammation and tissue remodeling. In an experiment involving IL-1β stimulated cells, the compound significantly reduced MMP-3 expression levels.

  • Experimental Setup : Cells were treated with IL-1β to induce inflammation, followed by treatment with varying concentrations of this compound.
  • Findings : A dose-dependent reduction in MMP-3 levels was observed, indicating the compound's potential as an anti-inflammatory agent.

Properties

IUPAC Name

methyl 3-fluorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGLDWYOBOXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934437-67-8
Record name methyl 3-(fluorosulfonyl)propanoate
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